molecular formula C12H17ClINO B5449754 N-[2-(4-iodo-2-methylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride

N-[2-(4-iodo-2-methylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride

Cat. No.: B5449754
M. Wt: 353.63 g/mol
InChI Key: BLLPEIPBFYJHAD-UHFFFAOYSA-N
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Description

N-[2-(4-iodo-2-methylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an iodine atom, a phenoxy group, and an amine group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-iodo-2-methylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-iodo-2-methylphenol with 2-chloroethylamine under basic conditions to form the intermediate N-[2-(4-iodo-2-methylphenoxy)ethyl]amine. This intermediate is then reacted with propargyl bromide in the presence of a base to yield the final product, N-[2-(4-iodo-2-methylphenoxy)ethyl]prop-2-en-1-amine. The hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-iodo-2-methylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

N-[2-(4-iodo-2-methylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-iodo-2-methylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The phenoxy group and the iodine atom play crucial roles in binding to target sites, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-iodo-2-methylphenoxy)ethyl]prop-2-en-1-amine
  • N-[2-(4-iodo-2-methylphenoxy)ethyl]prop-2-en-1-amine;hydrobromide
  • N-[2-(4-iodo-2-methylphenoxy)ethyl]prop-2-en-1-amine;hydrofluoride

Uniqueness

N-[2-(4-iodo-2-methylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodine atom, in particular, can enhance its reactivity and binding affinity in various applications.

Properties

IUPAC Name

N-[2-(4-iodo-2-methylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO.ClH/c1-3-6-14-7-8-15-12-5-4-11(13)9-10(12)2;/h3-5,9,14H,1,6-8H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLPEIPBFYJHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OCCNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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